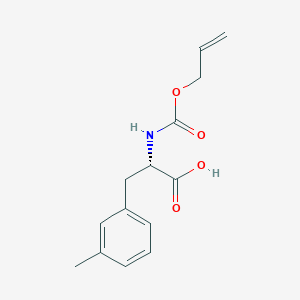
(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an allyloxycarbonyl group, an m-tolyl group, and a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using an allyloxycarbonyl group.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or resolution methods.
Introduction of the m-tolyl group: The m-tolyl group is introduced via a coupling reaction, such as a Suzuki or Negishi coupling.
Deprotection and purification: The protecting groups are removed, and the product is purified using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-2-(((benzyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
- (S)-2-(((methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
- (S)-2-(((ethoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
Uniqueness
(S)-2-(((allyloxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is unique due to its allyloxycarbonyl protecting group, which offers distinct reactivity and stability compared to other protecting groups. This uniqueness makes it valuable in specific synthetic and research applications.
特性
IUPAC Name |
(2S)-3-(3-methylphenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-7-19-14(18)15-12(13(16)17)9-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBKQORNWZDFEI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

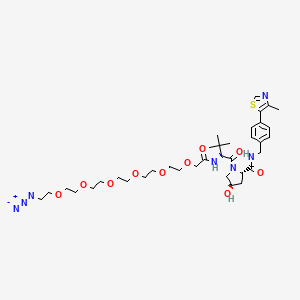
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8147365.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(4-aminophenyl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8147372.png)
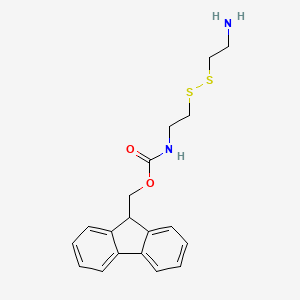
![2-[Bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid](/img/structure/B8147387.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[(2-aminoethyl)dithio]ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B8147390.png)
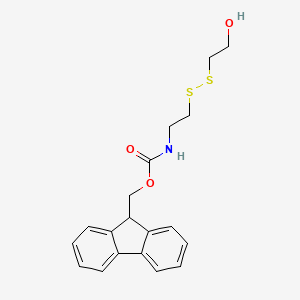
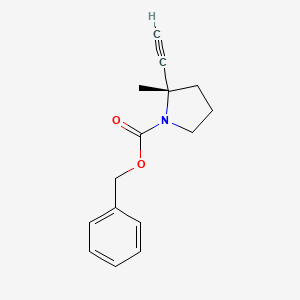
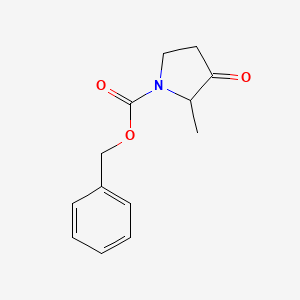
![N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine](/img/structure/B8147415.png)
![tert-Butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate](/img/structure/B8147425.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B8147426.png)
![1,3-Dibromobicyclo[1.1.1]pentane](/img/structure/B8147434.png)
